An In-Depth Technical Guide to Fmoc-D-Ser(trt)-OH: Properties and Applications
An In-Depth Technical Guide to Fmoc-D-Ser(trt)-OH: Properties and Applications
Abstract: This guide provides a comprehensive technical overview of Nα-Fmoc-O-trityl-D-serine (Fmoc-D-Ser(trt)-OH), a critical building block in modern solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids like D-serine into peptide sequences is a key strategy for enhancing proteolytic stability, modulating receptor affinity, and constraining peptide conformation.[1][2] This document delves into the core chemical properties of Fmoc-D-Ser(trt)-OH, the strategic rationale for its protecting groups, detailed protocols for its application in Fmoc-based SPPS, and a discussion of potential side reactions and mitigation strategies. It is intended for researchers, chemists, and drug development professionals engaged in the chemical synthesis of peptides.
Core Physicochemical Properties
Fmoc-D-Ser(trt)-OH is a white to off-white powder supplied in high purity for peptide synthesis.[3] Understanding its fundamental properties is crucial for its proper handling, storage, and application in synthesis protocols. The compound's large, hydrophobic trityl and Fmoc groups dominate its solubility profile, rendering it highly soluble in common SPPS solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM), but insoluble in aqueous solutions.[4]
| Property | Value | Source |
| Molecular Formula | C₃₇H₃₁NO₅ | [3] |
| Molecular Weight | 569.65 g/mol | [3] |
| Appearance | White to slight yellow powder | [3] |
| Purity | ≥98.0% (HPLC) | [3] |
| Solubility | Soluble in DMF, DCM, DMSO | [4][5] |
| Storage Temperature | 2-8°C recommended for long-term stability | |
| Melting Point | 200-210 °C (decomposes) |
Proper storage in a cool, dry environment is essential to prevent degradation. The high molecular weight, largely contributed by the protecting groups, must be accurately accounted for when calculating molar equivalents for coupling reactions.
The Strategic Role of Orthogonal Protecting Groups
The utility of Fmoc-D-Ser(trt)-OH in SPPS is defined by its two critical protecting groups, which are orthogonal to each other. This orthogonality allows for the selective removal of one group without affecting the other, a cornerstone of modern peptide synthesis.[6]
-
Nα-Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group.[7] Its primary function is to temporarily block the alpha-amino group during the coupling of the carboxylic acid to the growing peptide chain. It is quantitatively removed by treatment with a secondary amine base, typically a 20-40% solution of piperidine in DMF, which proceeds via a β-elimination mechanism.[6][8] The Fmoc group is stable to the acidic conditions used for final cleavage from most resins.[6]
-
O-Trt (Trityl) Group: The bulky trityl group protects the hydroxyl side chain of the serine residue. This is a critical function, as the unprotected hydroxyl group is nucleophilic and can lead to side reactions such as O-acylation during subsequent coupling steps. The trityl group is acid-labile and is typically removed during the final cleavage of the peptide from the solid support using a strong acid cocktail, such as 95% trifluoroacetic acid (TFA).[9] Its steric bulk also helps to minimize certain base-catalyzed side reactions during the synthesis.[10]
The combination of a base-labile Nα-protecting group and an acid-labile side-chain protecting group is the defining feature of the widely used Fmoc/tBu synthesis strategy.
Caption: Chemical structure of Fmoc-D-Ser(trt)-OH.
Application in Solid-Phase Peptide Synthesis (SPPS)
The core utility of Fmoc-D-Ser(trt)-OH is its incorporation into a peptide sequence on a solid support. The process follows a well-defined cycle of deprotection and coupling.
The SPPS Coupling Cycle
The iterative cycle for adding an amino acid in Fmoc-SPPS involves two main steps:
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed to expose a free primary amine.
-
Coupling: The carboxylic acid of the incoming Fmoc-D-Ser(trt)-OH is activated and reacted with the newly exposed amine, forming a new peptide bond.
Caption: The iterative workflow for Fmoc-SPPS.
Detailed Experimental Protocol: Coupling of Fmoc-D-Ser(trt)-OH
This protocol outlines a standard manual coupling procedure on a 0.1 mmol scale.
Materials:
-
Fmoc-protected peptide-resin (0.1 mmol)
-
Fmoc-D-Ser(trt)-OH (285 mg, 0.5 mmol, 5 eq)
-
HBTU (189 mg, 0.5 mmol, 5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (174 µL, 1.0 mmol, 10 eq)
-
Anhydrous, amine-free DMF
-
20% (v/v) Piperidine in DMF
-
DCM
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[11]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes. Drain.
-
Add a second 5 mL portion of 20% piperidine/DMF. Agitate for 15 minutes.[8]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Confirmation of Deprotection (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads. A positive result (blue beads) confirms the presence of a free primary amine.
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve Fmoc-D-Ser(trt)-OH and HBTU in ~3 mL of DMF.
-
Add DIPEA to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.[6]
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 5 mL) followed by DCM (3 x 5 mL) to remove excess reagents and byproducts.
-
-
Confirmation of Coupling (Optional): Perform a Kaiser test. A negative result (colorless/yellow beads) indicates complete coupling. If the test is positive, a second coupling may be required.
Potential Side Reactions and Mitigation
While robust, the use of Fmoc-D-Ser(trt)-OH is not without potential challenges. Awareness of these side reactions is key to successful synthesis.
-
Racemization: Although the urethane-based Fmoc group significantly suppresses racemization, it can still occur, particularly with certain activation methods.[12] Using aminium/uronium salt activators like HBTU or HATU with a carefully controlled amount of base (DIPEA or collidine) is standard practice.[6] Over-activation or prolonged exposure to excess base should be avoided.[6]
-
Premature Trityl Deprotection: The trityl group is sensitive to repeated exposure to the basic conditions of Fmoc deprotection, although it is generally considered stable enough for the duration of a typical synthesis. Trace acid impurities in solvents can also cause premature cleavage. Using high-quality, amine-free DMF is critical.[11]
-
Aspartimide Formation (in adjacent residues): In sequences containing Asp-Ser, the piperidine used for Fmoc deprotection can catalyze the formation of a cyclic aspartimide intermediate.[10][12] This can lead to chain termination and epimerization. While the bulky Trt group on serine may offer some steric hindrance, adding HOBt to the deprotection solution can help suppress this side reaction.[10]
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support and all side-chain protecting groups, including the trityl group on D-serine, must be removed.
The Role of Scavengers: The cleavage of the trityl group generates a stable trityl cation (Trt⁺). This electrophilic species can re-attach to the serine hydroxyl group or cause alkylation of other sensitive residues like Tryptophan or Cysteine.[13] To prevent this, a "cleavage cocktail" containing scavengers is used to irreversibly trap the cation.[13]
Standard Cleavage Protocol:
Reagents:
-
Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)[14]
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (e.g., Reagent B, ~10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.[14]
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (~10 times the volume of the filtrate).[13]
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether, wash the pellet with cold ether, and dry the final product under vacuum.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc-D-Ser(Trt)-OH Novabiochem 212688-51-2 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fmoc-Gln(Trt)-OH_TargetMol [targetmol.com]
- 6. chempep.com [chempep.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. rsc.org [rsc.org]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
